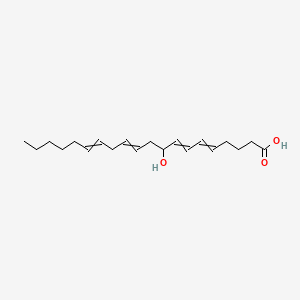
9-Hydroxyicosa-5,7,11,14-tetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a hydroxy fatty acid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes. This compound is known for its involvement in inflammatory responses and cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the oxidation of arachidonic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce a hydroxy group at the 9th carbon position . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to mimic biological conditions.
Industrial Production Methods
Industrial production of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can be cultured in large bioreactors under controlled conditions to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Types of Reactions
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of keto derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Keto derivatives of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid.
Reduction: 9-deoxy-5Z,7E,11Z,14Z-eicosatetraenoic acid.
Substitution: Various substituted eicosatetraenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has several applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the study of lipid oxidation products.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases and its role as a biomarker for certain conditions.
Industry: Utilized in the development of anti-inflammatory drugs and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of 9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid involves its interaction with specific receptors and enzymes. It acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to inflammation and metabolism. Additionally, it can modulate the activity of enzymes involved in the arachidonic acid cascade, influencing the production of other eicosanoids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid: Another hydroxy fatty acid with similar biological activities.
15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid: Known for its anti-inflammatory properties.
20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Involved in the regulation of vascular tone and renal function.
Uniqueness
9-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group, which influences its interaction with biological targets and its role in cellular signaling pathways. Its distinct structure allows it to participate in unique biochemical reactions and regulatory mechanisms compared to other hydroxy fatty acids .
Eigenschaften
IUPAC Name |
9-hydroxyicosa-5,7,11,14-tetraenoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATOYYZUTNAWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
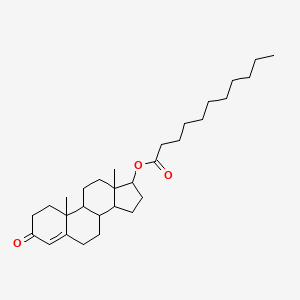
![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)
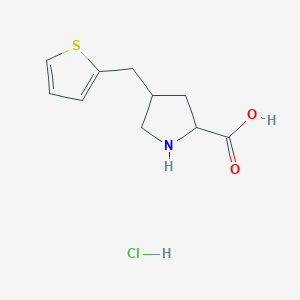
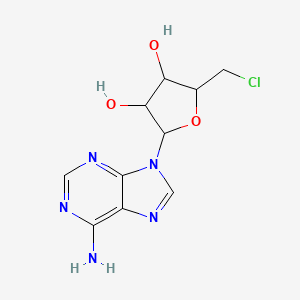
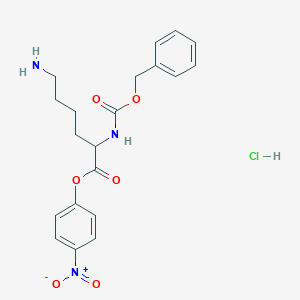
![(r)-7-Chloro-n-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B15285927.png)
![3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B15285929.png)
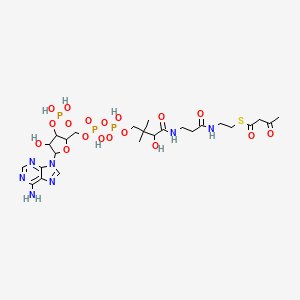
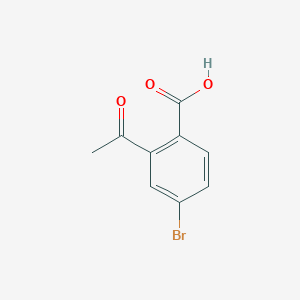
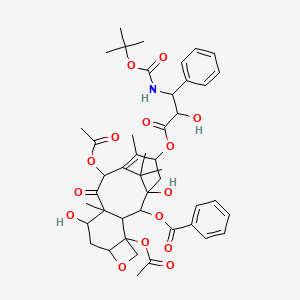
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
![Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-](/img/structure/B15285963.png)
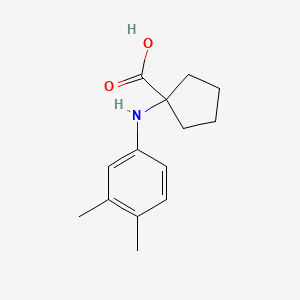
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
